4-Aminopent-2-enoic acid

GABA transport neuronal selectivity astrocytes

4-Aminopent-2-enoic acid (also known as (2E)-4-aminopent-2-enoic acid or trans-4-methyl-4-aminocrotonic acid; CAS 69202-97-7) is a chiral, non-proteinogenic, α,β-unsaturated γ-amino acid. It belongs to the class of conformationally restricted GABA (γ-aminobutyric acid) analogues.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B13518520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopent-2-enoic acid
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(C=CC(=O)O)N
InChIInChI=1S/C5H9NO2/c1-4(6)2-3-5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+
InChIKeySCUXCFWYAJSHJI-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopent-2-enoic Acid: Structural Classification and Procurement Baseline


4-Aminopent-2-enoic acid (also known as (2E)-4-aminopent-2-enoic acid or trans-4-methyl-4-aminocrotonic acid; CAS 69202-97-7) is a chiral, non-proteinogenic, α,β-unsaturated γ-amino acid [1]. It belongs to the class of conformationally restricted GABA (γ-aminobutyric acid) analogues. Unlike its saturated counterpart 4-aminopentanoic acid or the unsubstituted trans-4-aminocrotonic acid (TACA), the compound features an α,β-unsaturated double bond conjugated with the carboxylic acid and a methyl substituent at the C-4 position bearing the amino group (trans configuration), which imparts distinct conformational rigidity, stereochemical specificity, and reactivity [2].

Why 4-Aminopent-2-enoic Acid Cannot Be Replaced by Generic GABA Analogs


In-class GABA analogs such as trans-4-aminocrotonic acid (TACA), nipecotic acid, or (S)-configured enantiomers exhibit divergent and sometimes opposing selectivity for neuronal versus glial GABA transport systems and receptor subtypes [1]. The (R)-trans-4-methyl-4-aminocrotonic acid configuration is critical for preferential neuronal GABA transport inhibition, whereas the (S)-enantiomer displays opposite stereoselectivity [1]. Furthermore, the C-4 methyl group in 4-aminopent-2-enoic acid differentiates its GABA transport inhibition profile from both the unsubstituted TACA (which acts as a GABAA receptor agonist) and the saturated 4-aminopentanoic acid (which lacks the conformational restriction of the α,β-unsaturated system) [2]. Substituting any generic GABA analogue without stereochemical and structural verification will undermine experimental reproducibility and target engagement specificity.

4-Aminopent-2-enoic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Neuronal vs. Glial GABA Transport Selectivity: (R)-enantiomer vs. (S)-enantiomer and Glial-Preferring Inhibitors

The (R)-trans-4-amino-4-methylcrotonic acid enantiomer of 4-aminopent-2-enoic acid demonstrates preferential inhibition of neuronal GABA transport over glial transport, with an IC50 of 160 μM for neuronal uptake versus 500 μM for glial uptake in mini-slices of rat brain cortex [1]. This contrasts sharply with glial-preferring inhibitors such as (RS)-β-proline (IC50 320 μM glial vs. 1200 μM neuronal) and (RS)-N-methylnipecotic acid (IC50 70 μM glial vs. 300 μM neuronal), and with the (S)-enantiomer which exhibits opposite stereoselectivity [1]. The neuronal selectivity ratio (glial IC50 / neuronal IC50) for the (R)-enantiomer is ~3.1, compared to ~0.27 for β-proline and ~0.23 for N-methylnipecotic acid, representing an approximately 10-fold inversion of selectivity direction.

GABA transport neuronal selectivity astrocytes stereospecificity

GABA Uptake Inhibition Completeness: trans-4-Aminocrotonic Acid (TACA) vs. cis-Isomer

In primary cultures of neocortical neurons, trans-4-aminocrotonic acid (TACA, the des-methyl parent of 4-aminopent-2-enoic acid) produced complete inhibition (100%) of [3H]GABA uptake, whereas the cis-isomer achieved only 25% inhibition at the highest concentration tested [1]. The trans configuration, which is conserved in (2E)-4-aminopent-2-enoic acid, is therefore essential for full engagement of the GABA transporter. The addition of a methyl group at C-4 (as in 4-aminopent-2-enoic acid) further modulates this activity by introducing stereospecific neuronal selectivity, as demonstrated in the Schousboe et al. study [2].

GABA uptake inhibition neocortical neurons conformational restriction TACA

Conformational Rigidity and Lipophilicity Gains for Ribosomal Peptide Engineering

Trans-4-aminocrotonic acid derivatives (Xcro), which include 4-aminopent-2-enoic acid, have been established as privileged γ-amino acid scaffolds for ribosomal elongation into nascent peptide chains [1]. Compared to canonical α-amino acids or flexible γ-amino acids such as GABA, the α,β-unsaturated trans-4-aminocrotonic acid scaffold imparts enhanced lipophilicity, conformational rigidity, and protease resistance to translated peptides [1]. The C-4 methyl substituent in 4-aminopent-2-enoic acid further increases steric bulk and lipophilicity relative to the unsubstituted trans-4-aminocrotonic acid, enabling fine-tuning of peptide physicochemical properties.

ribosomal peptide synthesis nonproteinogenic amino acid protease resistance conformational rigidity

Reactivity Advantage in Conjugate Additions: α,β-Unsaturated System vs. Saturated Analogs

The α,β-unsaturated carboxylic acid moiety in (2E)-4-aminopent-2-enoic acid enables Michael addition and other conjugate addition reactions that are not accessible with saturated analogs such as 4-aminopentanoic acid or 5-aminopentanoic acid [1]. This conjugated double bond enhances the electrophilicity of the β-carbon, facilitating C-N and C-C bond formation under mild conditions. The trans (E) configuration provides stereochemical control in downstream products, which is not achievable with cis isomers or saturated backbones [1].

Michael addition conjugate addition synthetic intermediate α,β-unsaturated amino acid

4-Aminopent-2-enoic Acid: Evidence-Backed Application Scenarios for Scientific Procurement


Selective Neuronal GABA Uptake Inhibition in Glial-Neuronal Co-Culture Models

When investigating the compartment-specific roles of neuronal versus glial GABA transport in synaptic physiology, (R)-4-aminopent-2-enoic acid provides a neuronal-preferring inhibition profile (IC50 160 μM neuronal vs. 500 μM glial) that is not achievable with standard uptake inhibitors such as nipecotic acid, guvacine, or β-proline, which preferentially block glial transport [1]. This makes the compound uniquely suited for studies requiring selective pharmacological blockade of neuronal GABA reuptake in mixed cell culture systems or acute brain slice preparations.

Chiral Building Block for Conformationally Restricted Peptidomimetics

The trans-4-aminocrotonic acid scaffold, particularly with C-4 methyl substitution, has been validated as a ribosomal-compatible building block that confers enhanced conformational rigidity and protease resistance to translated peptides [1]. Researchers developing mRNA-displayed peptide libraries or peptidomimetic drug leads should procure this compound to introduce structural constraint elements that improve target affinity and metabolic stability relative to peptides composed solely of canonical amino acids.

Stereochemical Probe for GABA Transporter Subtype Selectivity Studies

Given the opposite stereoselectivity of the (R)- and (S)-enantiomers of trans-4-amino-4-methylcrotonic acid for neuronal versus glial GABA transport systems [1], both enantiomers of 4-aminopent-2-enoic acid serve as essential matched-pair pharmacological probes. Procurement of enantiopure batches enables researchers to deconvolve the contributions of GAT subtypes to overall GABA clearance without the confounding off-target effects common to broader-spectrum inhibitors.

Michael Acceptor Intermediate for Bioconjugation and Prodrug Design

The α,β-unsaturated carboxylic acid system in (2E)-4-aminopent-2-enoic acid functions as a Michael acceptor, enabling selective conjugate addition with thiols, amines, or carbon nucleophiles [1]. This reactivity, combined with the protected or free amino group, makes the compound a versatile intermediate for synthesizing activity-based probes, antibody-drug conjugate linkers, or enzyme-inhibitor prodrugs where stereochemical integrity of the trans double bond is required for bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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